2'-O-Methyl-I cep

Description

Properties

IUPAC Name |

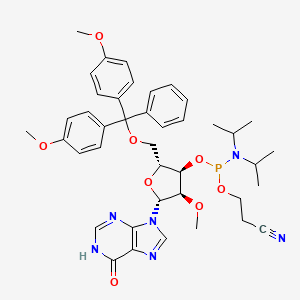

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H49N6O8P/c1-27(2)47(28(3)4)56(53-23-11-22-42)55-36-34(54-40(37(36)51-7)46-26-45-35-38(46)43-25-44-39(35)48)24-52-41(29-12-9-8-10-13-29,30-14-18-32(49-5)19-15-30)31-16-20-33(50-6)21-17-31/h8-10,12-21,25-28,34,36-37,40H,11,23-24H2,1-7H3,(H,43,44,48)/t34-,36-,37-,40-,56?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFNTYBGWVZMCX-HLHZJIEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H49N6O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801106996 | |

| Record name | Inosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801106996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

784.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128219-85-2 | |

| Record name | Inosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128219-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801106996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 2'-O-Methyl-I CEP used for in molecular biology?

An In-depth Technical Guide to 2'-O-Methyl-Inosine CE-Phosphoramidite (2'-OMe-I CEP) in Molecular Biology

Authored by a Senior Application Scientist

Abstract

The strategic chemical modification of oligonucleotides is a cornerstone of modern molecular biology, enabling the development of robust tools for therapeutics, diagnostics, and advanced research. Among the vast arsenal of available modifications, the 2'-O-Methylation of ribonucleosides stands out for its profound impact on stability and hybridization affinity. When combined with the unique base-pairing properties of Inosine, it creates a powerful building block for synthesizing oligonucleotides with enhanced functionality. This guide provides a comprehensive technical overview of 2'-O-Methyl-Inosine CE-Phosphoramidite (2'-OMe-I CEP), detailing its chemical properties, the rationale for its use, its primary applications, and the methodologies for its incorporation into synthetic oligonucleotides.

Foundational Concepts: Deconstructing 2'-O-Methyl-Inosine CE-Phosphoramidite

To appreciate the utility of 2'-OMe-I CEP, it is essential to understand its three constituent parts: the 2'-O-Methyl modification, the Inosine base, and the Cyanoethyl Phosphoramidite (CEP) chemical group.

-

2'-O-Methylation (2'-OMe): A Shield of Stability and Affinity 2'-O-Methylation is a naturally occurring post-transcriptional modification found in various cellular RNAs, including tRNA and rRNA.[1][2][3] In synthetic oligonucleotides, the addition of a methyl group to the 2'-hydroxyl position of the ribose sugar (Figure 1) imparts critical advantages. Chemically, this modification locks the sugar into a C3'-endo conformation, which is the preferred pucker for A-form helices characteristic of RNA duplexes.[1][4] This pre-organization of the sugar backbone enhances the thermodynamic stability of hybrids formed with complementary RNA targets, leading to a significant increase in the melting temperature (Tm).[5][6][7] Furthermore, the bulky methyl group provides a steric shield against nuclease degradation, dramatically increasing the half-life of the oligonucleotide in cellular environments and biological fluids.[5][8]

-

Inosine (I): The "Universal" Base Inosine is a purine nucleoside that contains hypoxanthine as its base. In the context of oligonucleotides, it is considered a "universal" base because it can form hydrogen bonds with all four canonical bases (Adenine, Cytosine, Guanine, and Thymine/Uracil).[9] This promiscuous pairing is due to its less-defined geometry compared to standard bases. The stability of these pairings varies, with the I-C pair being the most stable.[9] This property is invaluable when designing primers or probes for targets with sequence ambiguity, such as polymorphic sites, gene families, or different viral isolates.

-

Cyanoethyl Phosphoramidite (CEP): The Key to Automated Synthesis The CE-Phosphoramidite is the reactive chemical form of a nucleoside used as a building block in automated, solid-phase oligonucleotide synthesis.[10][11] This chemistry allows for the highly efficient, sequential addition of nucleotides in a 3' to 5' direction to a growing chain anchored to a solid support.[12] Thus, 2'-OMe-I CEP is the specific reagent that enables the precise, machine-driven incorporation of a 2'-O-Methyl-Inosine nucleotide at any desired position within a custom oligonucleotide sequence.

Core Advantages and Mechanistic Insights

The incorporation of 2'-O-Methyl-Inosine into an oligonucleotide confers a synergistic combination of properties derived from both the sugar modification and the unique base.

| Feature | Mechanistic Rationale | Key Advantage for Researchers |

| Nuclease Resistance | The 2'-O-methyl group sterically hinders the approach of both endo- and exonucleases, which require the 2'-hydroxyl group for catalysis.[5][8][13] | Dramatically increases oligo stability in serum and cell culture, enabling longer-lasting effects in in vitro and in vivo experiments. |

| Enhanced Hybridization Affinity | The 2'-OMe group promotes a C3'-endo sugar pucker, pre-organizing the backbone for A-form helix formation. This reduces the entropic penalty of binding to an RNA target.[14][1][4] | Leads to a higher melting temperature (Tm), allowing for the use of shorter oligos or more stringent hybridization conditions for improved specificity. An increase of ~1.3°C per modification is typical.[5][6] |

| Target Sequence Tolerance | The Inosine base can pair with any of the four standard bases.[9] | Allows a single probe or antisense oligo to effectively target sequences containing single nucleotide polymorphisms (SNPs) or known points of variation. |

| Reduced Immunogenicity | Natural 2'-O-methylation on cellular RNA helps the immune system distinguish "self" from "non-self" RNA. Incorporating this modification can help synthetic RNA oligos evade recognition by innate immune sensors like Toll-like receptors (TLRs). | Minimizes off-target inflammatory responses, which is critical for the development of therapeutic oligonucleotides like siRNAs and ASOs. |

| High Synthesis Fidelity | 2'-O-Methyl phosphoramidites are known to have excellent coupling efficiencies during automated synthesis, often superior to those of standard RNA phosphoramidites.[5][6] | Results in a higher yield of full-length, correct-sequence product, simplifying downstream purification and improving experimental reliability. |

Key Applications in Molecular Biology and Drug Development

The unique properties of 2'-O-Methyl-Inosine make it a strategic component in the design of oligonucleotides for several advanced applications.

Antisense Oligonucleotides (ASOs)

ASOs are short, single-stranded oligonucleotides designed to bind to a specific mRNA and modulate gene expression. 2'-O-Methyl modifications are a hallmark of second-generation ASOs.[15][16]

-

Steric Blocking ASOs: These ASOs bind to an mRNA target and physically obstruct the translational machinery or interfere with splicing events. They are often fully modified with 2'-O-Methyl groups to maximize stability and binding affinity while avoiding degradation of the target RNA.[15] Incorporating 2'-OMe-Inosine at a known SNP site within the target sequence allows a single ASO drug candidate to be effective across a wider patient population.

-

RNase H-Activating ASOs ("Gapmers"): These chimeric ASOs feature a central "gap" of DNA-like residues flanked by 2'-O-Methyl modified "wings".[15][16][17] The wings provide nuclease resistance and high target affinity, while the DNA-RNA hybrid formed at the gap is a substrate for RNase H, an enzyme that cleaves the RNA strand, leading to target degradation.

Caption: Workflow of an RNase H-activating gapmer ASO.

Small Interfering RNA (siRNA)

siRNAs are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway. Chemical modifications are essential to improve their drug-like properties. Patterned 2'-O-Methylation of the guide and passenger strands can enhance stability against nucleases, minimize off-target effects, and abrogate the innate immune response without disrupting recognition by the RISC complex.[14][5] While less common than in ASOs, 2'-OMe-Inosine can be strategically placed in the passenger strand to facilitate broader targeting of viral RNAs that exhibit high sequence variability.

Diagnostic Probes and Primers

For diagnostic applications like quantitative PCR (qPCR) or Fluorescent In Situ Hybridization (FISH), probes must be stable and specific.

-

Probes for Degenerate Targets: When detecting a family of related genes or a virus with a high mutation rate, designing a specific probe is challenging. A 2'-O-Methylated probe containing Inosine at "wobble" positions can bind effectively to all sequence variants, providing a robust and sensitive detection method. The increased Tm from the 2'-OMe modifications allows for higher annealing temperatures, which reduces non-specific background signals.

Experimental Workflow: Synthesis and Purification

The incorporation of 2'-O-Methyl-Inosine is achieved through standard automated solid-phase phosphoramidite chemistry. The process is a cycle of four key reactions.[11][12][]

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Step-by-Step Protocol Overview

-

Solid Support: The synthesis begins with the first nucleoside (e.g., a 2'-deoxythymidine) covalently attached to a solid support, typically Controlled Pore Glass (CPG). Its 5'-hydroxyl group is protected by an acid-labile dimethoxytrityl (DMT) group.[12]

-

Step 1: Deblocking (Detritylation): A solution of a weak acid (e.g., trichloroacetic acid in dichloromethane) is passed through the synthesis column to remove the DMT group, exposing a free 5'-hydroxyl group.[12]

-

Step 2: Coupling: The 2'-O-Methyl-Inosine CE-Phosphoramidite monomer, pre-activated with a catalyst like tetrazole, is delivered to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a new internucleotide linkage.[12][] This step is highly efficient (>99%), but may require a slightly extended coupling time for modified bases.[13]

-

Step 3: Capping: To prevent any unreacted 5'-hydroxyl groups (~1%) from participating in subsequent cycles, they are permanently blocked (acetylated) using a mixture of acetic anhydride and N-methylimidazole. This is crucial to minimize the accumulation of deletion mutants (n-1 shortmers).[12]

-

Step 4: Oxidation: The newly formed phosphite triester linkage is unstable. It is oxidized to a more stable phosphate triester using a solution of iodine and water.[11] This completes one cycle.

-

Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired sequence.

-

Final Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and phosphate backbone are removed using a strong base, typically concentrated aqueous ammonia.

-

Purification: The crude product contains the full-length oligonucleotide as well as truncated sequences. Purification by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) is required to isolate the desired high-purity product.[19]

Conclusion and Future Outlook

2'-O-Methyl-Inosine CE-Phosphoramidite is not merely a catalog reagent; it is a sophisticated tool for addressing specific and complex challenges in molecular biology. By providing a combination of nuclease resistance, enhanced binding affinity, and the ability to tolerate sequence ambiguity, it enables researchers and drug developers to design oligonucleotides with superior performance characteristics. Its use in antisense technology demonstrates a clear path to creating more inclusive therapeutics tolerant of genetic variation, while its application in diagnostics allows for the development of more robust and broadly applicable assays. As the fields of epitranscriptomics and nucleic acid therapeutics continue to evolve, the strategic use of such multifaceted chemical modifications will remain paramount to scientific progress.

References

- Gene Link. (n.d.). 2'-O methyl U Oligo Modifications. Retrieved from Gene Link website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbdQykQ0_UeFJJ9tHuRXTYspMa3Z5Be_Lo5wUVYSmC7DUo8waBaoRpAKLMCWXAYyznTfMucKRVYbTeoHO5HsXas5VG5lpO8ARBPTk8yvV-MEbaSe48dnblvSqJ0hmV_8yeJt4ifMH4lmc0Mrt4xT5txuNpCepajwE9RouL]

- Integrated DNA Technologies. (2022, November 24). Oligo modifications that block nuclease degradation. IDT TechVault. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECBVNJlSPvV5y6sgOAjukOh4DQrL24WURKkszjV9XgmXQ9gBLV-NiyE-ffAvGgPZauiEyR515ih1KDoDBYNdv6bmNEoWerqtlQmFG8H3zZsVQUp9o1zoByo5Gp2lWxiX1AA1HIrDCEmGtzPs9HSdvrOO1YXu44bMWz6p5g_KSG9LUih9ev8dOuEAjxVYab65etDuXy5vj1K-1kUk4vppfbABOSG6PTgFnapSmyRzbrci4T9KKZJOOEB0T1tqvqj0E=]

- Integrated DNA Technologies. (2023, October 4). 2' MOE – An ASO modification. IDT TechVault. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc8iwWI98CCzBwdxmIJiCUbNVhF-kvt2psJiTos_tcezFWacoaWhKXVFUkrJ7ds0aTIO9Y-ckqYfS3PtMAZykWtuYFUz3ekizWzrFXKKO6ACvQmpJ0_T17c3NdXSkPIJMbEJWruEYAHo0XBtE1obgIwkY_pbXRbZkvyqyz5Eravtx_F9xCSeRO8DMMY835ianeTS91KT9wPMaUREUpE4HtpQ-AzdNE4a0mfQMf6PHEMeSkGUjmJBV-WdOcTfvbQlmD42q_xnlKo1zEkok05SH26vMYco41k4SOR7jmby9o8A==]

- Glen Research. (n.d.). Glen Report 4-13: RNA Synthesis - 2'-O-Methyl Analogues. Retrieved from Glen Research website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-BP4Z9_s7A_RcDJSUZw_-euS5U9C-mQnEbx4CzOpLZup5th3YYOFzy-troHOxU57oY2zDL3uYh6hSomw6yz0mXMiuYmeNRNj6pVYXq5xCymfQGzunpr3Lnj8cXxPaMSXZPbXNNOs=]

- Geary, R. S., et al. (n.d.). Pharmacological properties of 2′-o-methoxyethyl-modified oligonucleotides. ScienceDirect. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV2k98zDgGAp_8Hp918pmdSmkXgorPR4Nd8ezzxzDGoZq9eWUXFW3saoJorWQOO4us6WO7lOB9Ye3dxr4PJ880vYftZjfeJLCH1Q89iXA56EAWR6obBSK5ZmaecW3N7rbtRZr1fDLeD-_DmIu1LRjJVWxGP6ZBYfNIyHItss-TWkx8CHqJzFaAQnnou624rF7mobXUWGkfFx415e76M7oNwY06LL56QcjRue2m3V8O1yeucXGXfLY=]

- Yoo, B. H., et al. (2004). 2'-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research, 32(6), 2008–2016. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT-_acHar4fCd9cN5THBJ1DKgu96CiMJXEumpUnBhXOoOPP5ZhSOPoBlqhAWjpOKi8S5ebsKxu5EEO3Vieknp21eC4rhmKetSWcil7j-5XFW_hS3msQWfGiPfVt0NftvYavOYg3GVmcewDZw==]

- Abou Assi, H., et al. (n.d.). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIKw-_NCVgDNohoklI6mIg_4lQZaBD_dJUtC4JvSIzfRW0hhTFZ2ugaiZgkRLC38QAMg_q-064t_bqH6ONZqgsIcWRPx6NY72eTB1xnRiBUyPHxNHUvsiYmIIJfGB3kx5cQWNjc2IGqGwLYjU=]

- Iribarren, A. M., et al. (n.d.). Synthesis and applications of oligoribonucleotides with selected 2'-O-methylation using the 2'-O-[1-(2-fluorophenyl)-4-methoxypiperidin-4-yl] protecting group. Nucleic Acids Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjKCW7-dwaL1diENWn44YQYhUjtUBLXWSKx9ocAo5zd8ysedL0WZO9alDqcoxyFv-Wz2Jrcd5KyMAHK4bDtHDFCfTnXBcuMfltv95TSz6yrLfU4gkRqQyASVqh3E7gft2XAzPGlrtuVOwoVA==]

- Amerigo Scientific. (n.d.). 2' & 3' -O-Methyl RNA Synthesis. Retrieved from Amerigo Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmOoEJ5_bfiHjgWKCkxv2rgtIkfC1ed7RfwTBGzDUBb47bk1mThDjCCGiaCr3kgXFODNkyer2lFZDiSCCJbiPjlWjD7buZU8rP_9-jQWhgbQLlX9jjNwJIgQapHIQtY9-AhPPcQ0ivSEJobgE5lVBffR2fMOvFWL3l1BLA]

- Azem, S., et al. (2025). The Role of 2'-O-Methylation in Epitranscriptomic Regulation: Gene Expression, Physiological Functions and Applications. Wiley Interdisciplinary Reviews: RNA, 16(3). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCZdKeTI03Nwe4Id4_SGHBi--Xy_1KHobbzVgwVPMiNTaA-IsN0SaBa0QDjoLFw6Q4UhKZzTblhahRRNyGVLXq12MnOYXVoa4cvxIv1MnjdqgVzi6CbdqI1sl0j-6nCodTpAu5]

- Glen Research. (n.d.). 2'-O-Me Phosphoramidites and Supports for RNA Synthesis. Retrieved from Glen Research website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL5wqs-wrtnl9X3QFhZd4UcU0FrBUcrTzAjVjCmsJY7V-gPibfxLFIbCMvkEjIzq2W3XihTZR7AA3tNXnbyRPYyldKJN9yli8LGrSmckt5PFZoRrM48yoSgCLLeoJEiR6IEfEcBZ8jJ0oaOKTWrBbxF-2X61h8WBurFt-xajFzhFWh0ZJDA67lGJZx4QS-FXH3h_NJM3mbC5i_ZwFNKs17jUqttLQLtkSJGkMSJwtqmyQZFhsYYwIw9coHXxc97sIraOjp5WvDIl39P2E7Ih5Wamz7942VaFx1rzVdg7JyI8Q4y-a4Pqhl-q0FTqLR1XM=]

- Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJBS9x4YbY6nlQXHN3ThRMtggmgARzbRoJ3F0G1gfsS3sM1xf64TeDpGf1J0g4iQTTLTYyKJBFa3vcBgkZNAR39Nfwqd5wdYzkMgvlHx_dL7TuHgOhC0MEhCc6Z1KNnPpOih0D9PBQZTU8XgsGxJ92IIg=]

- Bio-Synthesis Inc. (n.d.). 2'-O-Methylinosine, 2'-OMe-I Oligonucleotide Modification. Retrieved from Bio-Synthesis Inc. website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkyH2J-6ptub_6nsjhzOmiRaVZz8-iwSrvGRSPjG3i4vhoSbJjQw0idGGAGHmncNrSTE16N9NJ5DDjuHdmTVnLkWCEcYPqxODcSWU53ViNkoEWmGm01vwRzoUPuiK0G-gtwt1Bft1CC3it-iJT1MM-s7xxs-bgBC0uT6uk7PsvmP96A2aEWe-aDvw80OaPa0wVKQejqoYwl89n-91UxkA-48u1uQ==]

- Glen Research. (n.d.). Glen Report 30.14: Use of 2'-OMe-PACE Monomers During Oligo Synthesis. Retrieved from Glen Research website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZttu5Aqy4-UtC3clp1_BOQWIgFqpQ34tPObYS-e6pLgwOyVb_7WgwM3VOPjrTJrDU72bnneTEEZMeHCFCVOngSqqzG1Son3Mt4mGgWlNobRToC86_vVckI898PzXll6PUvfvHFKgg]

- Sigma-Aldrich. (n.d.). DNA Oligonucleotide Synthesis. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3S5SoNZvepCervIdG_1O0zzOC15X9JLglCosz0PKPgwHy6CIUkpemUDjcTJGHRwLJWYPReUKiIBKQosZwjHk-Itp_LnVpX9typhM5D0TLASApqkSHEwC3wMEdh-IwPO4PHWd_rljUf0Oc-diYE88FK30a5GXpoqREAdarHV8DFmt8s6AGtft6OjGDRJKRRLd0TW0_eOdO_F5kTNRLACngh_e4SCh2Fy1ivBAQbnw=]

- BOC Sciences. (n.d.). Overview of Oligonucleotide Synthesis and Modification. Retrieved from BOC Sciences website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4zByB-TOWYajjJ9M1KfcftB8UWHHzGy7cVwEpgR8yRSo1oKh9_Pevl9TJogGAZg4fgT8uwQawRiRMktsAvLfpC7Xnqjs5mHCvMI7LqObluTbN7-qUhAkPqpAkXU1vkNNqfLERrrYzskXC7oepEpGTEyyh3wgpCU_EMNDe5lsVNIZq1GcdshrbCeHENguV5juHU6lec7gm]

- Integrated DNA Technologies. (2023, November 28). Oligonucleotide synthesis: Coupling efficiency and quality control. IDT TechVault. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdcFthrky9SCy46TRLlURIfXJGOFUJM9VhHlDVZZv8TpS3zd15JK9rGQYY09i77Tr8_ws5M3jtgjVNSRTRf-XeW3x2kbWx35UpSp39d8j8MfCyzrPdxdIavVD_7H_SYlMZvkByk66qfl8qm06o2GunC4jjIfwl-EcCjGPi3gBSGR-WHvr_9tFAyw0P59mD8dqsWOPJ6bj-sxW-jhWzXPRZWHJaOwYFOKovEw==]

- ResearchGate. (n.d.). (PDF) The Role of 2'-O-Methylation in Epitranscriptomic Regulation: Gene Expression, Physiological Functions and Applications. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl55OWsBpu5hUxNpm_98bkspkZ24iaWAXen5Xphqkf8aBtPfopHy404Q4qzaESJCzYiFjkN9tx5_mmzbWrYziG6G6sr1yYJkrxr_YpqCbAdh29TrpA3cQ0E8rs_cP7hqxMRLQjMKqh8dS6YjxGH2dC0tvjOsKpNHSxvYhdnYJ9AQc9whNYnfhAIujbRzKQJhSIQXx9iIbVjJfrk_a0Z4UbHJ9FcXNzFZw8b0qHApWouoLyY02GM3lEuRbt_h8UKpfG-Wh8lXZ8eTLCK7-c1wxv4zIk8VVZPiqFmN-Mq1Dl_URkPXE=]

- Gene Link. (n.d.). 2'-O methyl bases Oligo Modifications. Retrieved from Gene Link website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8pyd2CEcAC-X6V6di0PU0xz-UpEu22UhPfH9hFniewYHKz6YgEJfPM8At5R9mGknLySr8aZPSxygqmNjx37SeGn4mmzuAppUaUg-RLkv1RkkkuUHXSoX3C3xGx0u4HIuNrjWUKV6sEtuuZcZFPwsJkRyG0du0xmUpewlCMw==]

- Biomers.net. (n.d.). Synthesis of Oligonucleotides. Retrieved from Biomers.net website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCuJY8XS-2aTmCxb3m2SD_Q7aDOxtTgVR-imgPW4x1FG8F5RZWfqaduZkJTy6nwIVQEcXPSfpRrC9l3ypQ3o67HOGQL4toGXABxpb1a-SfOEGGiMq-NNAbwVnGDxvUV7Jay8eTOY-SLjrxfBhXLf0-r-yfgal7chvtcw==]

- Ayadi, W., et al. (2020). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Journal of Molecular Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI1p4LQeKuZgxhqkKVGLg44IJ5gWuOR2RCDBjbOB0wi5e9MZJe7OHqGoFX_Ory9YTFmrrwrdgOdD6tSlPIUi2TYRuExcDR1EOXVNwwOs8Stn3tbeeOcr5QunKtxIJz8GOFkYoZctOLRBCIAPSG]

- Angelova, M., et al. (n.d.). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. Genes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8nmOXg8cW1G_quaACV_auAYN6qw853uRRED9-Fx8WQCZpN13BUMsTuMyNd2QOU1X7nh5AklQEKzsCPpO-8s34PjYxAS-2j79daggjbvTV-RlL0XU8qz7tbst0ouwKzXnD_mZQZuptcSemWGY=]

Sources

- 1. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]

- 2. The Role of 2'-O-Methylation in Epitranscriptomic Regulation: Gene Expression, Physiological Functions and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2'-O methyl U Oligo Modifications from Gene Link [genelink.com]

- 6. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]

- 7. RNA 2′-O-Methylation (Nm) Modification in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eu.idtdna.com [eu.idtdna.com]

- 9. 2'-O-Methylinosine, 2'-OMe-I Oligonucleotide Modification [biosyn.com]

- 10. glenresearch.com [glenresearch.com]

- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 12. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]

- 13. glenresearch.com [glenresearch.com]

- 14. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sg.idtdna.com [sg.idtdna.com]

- 16. researchgate.net [researchgate.net]

- 17. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. idtdna.com [idtdna.com]

An In-depth Technical Guide to 2'-O-Methylinosine-CE-Phosphoramidite

This guide provides a comprehensive technical overview of 2'-O-Methylinosine-β-cyanoethyl (CE) Phosphoramidite, a critical reagent in the synthesis of modified oligonucleotides. We will delve into its chemical structure, unique properties, and its pivotal role in modern molecular biology and therapeutic development. This document is intended for researchers, scientists, and professionals in the field of drug development who are leveraging the power of synthetic nucleic acids.

Introduction: The Strategic Advantage of Modified Nucleosides

In the landscape of genetic research and therapeutics, the ability to synthesize custom oligonucleotides with enhanced properties is paramount. While standard DNA and RNA oligos are foundational, their susceptibility to nuclease degradation and modest binding affinities can limit their in vivo efficacy. This has led to the development of chemically modified nucleosides that overcome these limitations.

2'-O-Methylinosine-CE-Phosphoramidite is a specialized building block used in automated solid-phase oligonucleotide synthesis. It combines three key features: a 2'-O-Methyl (2'-OMe) group on the ribose sugar, an inosine (I) base, and a β-cyanoethyl phosphoramidite (CEP) group. This combination imparts a unique set of characteristics to the resulting oligonucleotide, making it an invaluable tool for applications such as antisense therapy, siRNA construction, and diagnostic probes.[1]

Deconstructing the Molecule: Structure and Core Properties

Understanding the function of 2'-O-Methyl-I CEP begins with its chemical structure. Each component plays a distinct and synergistic role in defining the properties of the final oligonucleotide.

The 2'-O-Methyl Group: A Shield of Stability

The defining feature of this phosphoramidite is the methylation of the 2'-hydroxyl group of the ribose sugar. This seemingly minor alteration has profound consequences:

-

Nuclease Resistance: The 2'-OH group is a primary site for enzymatic cleavage by ribonucleases (RNases). By replacing the reactive hydroxyl group with a chemically stable methyl ether, the 2'-OMe modification renders the phosphodiester backbone significantly more resistant to nuclease degradation.[2][3][4] This enhanced stability is crucial for oligonucleotides intended for use in biological fluids or within cells.[4]

-

Increased Duplex Stability: The 2'-OMe modification pre-organizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form helices (like RNA:RNA duplexes).[4][5] This conformational rigidity reduces the entropic penalty of duplex formation, leading to a higher melting temperature (Tm) and increased binding affinity to complementary RNA targets.[1][3][6]

-

Reduced Immunogenicity: For therapeutic applications, minimizing the host immune response is critical. Modifications like 2'-O-methylation can help reduce the immunogenicity of synthetic oligonucleotides.[7]

Inosine (I): The "Universal" Base

Inosine is a naturally occurring purine nucleoside, structurally similar to guanosine but lacking the 2-amino group.[8] This difference allows it to act as a "universal" base, capable of forming hydrogen bonds with all four canonical bases (A, C, U, and G), although with varying stability (I-C > I-A > I-T/U > I-G).[8][9] This property is exploited in several ways:

-

Degenerate Probes: In PCR primers or hybridization probes, inosine can be placed at positions of codon degeneracy, allowing a single oligonucleotide sequence to recognize and bind to multiple target variations.[8][9][10]

-

Modulating Duplex Stability: Replacing a G-C base pair with a less stable I-C pair allows for the precise fine-tuning of a duplex's melting temperature (Tm).[9]

-

Therapeutic Design: In antisense oligonucleotides, inosine can enhance target binding specificity and reduce off-target effects.[7][11] It can also help avoid the formation of G-quadruplex structures, which can cause unwanted biological activity.[11]

The β-Cyanoethyl (CE) Phosphoramidite: The Engine of Synthesis

The CE-phosphoramidite is the reactive moiety that enables the stepwise addition of nucleosides during automated solid-phase synthesis.[] It is engineered for stability during storage and selective activation by a weak acid (e.g., tetrazole or DCI) during the coupling step of the synthesis cycle. The β-cyanoethyl protecting group on the phosphorus is crucial for preventing unwanted side reactions and is efficiently removed during the final deprotection stage.[]

Physicochemical Properties Summary

The key quantitative data for a typical 2'-O-Methylinosine-CE-Phosphoramidite are summarized below. Note that exact values may vary slightly by manufacturer.

| Property | Value | Source |

| Molecular Formula | C₄₇H₅₅N₆O₈P | [13] (Analogue) |

| Molecular Weight | ~875 g/mol | [13] (Analogue) |

| Appearance | White to off-white powder | Manufacturer Data |

| Solubility | Acetonitrile | [13] |

| Storage | -20°C, under Argon | Manufacturer Data |

Application in Oligonucleotide Synthesis: A Validated Workflow

The incorporation of this compound into an oligonucleotide follows the standard, well-established phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer. The process is a testament to a self-validating system where each step is optimized for near-quantitative yields.

The Synthesis Cycle

The diagram below illustrates the four-step cycle for adding a single 2'-O-Methyl-I monomer to the growing oligonucleotide chain, which is anchored to a solid support.

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

The causality behind this workflow is clear: each step chemically prepares the growing chain for the next, while capping and oxidation ensure the fidelity and stability of the final product. The high coupling efficiency of 2'-O-methyl phosphoramidites, often superior to that of standard RNA amidites, contributes to higher yields of the desired full-length oligonucleotide.[1][2]

Experimental Protocol: Solid-Phase Synthesis

This section provides a generalized, step-by-step methodology for incorporating this compound.

Materials:

-

2'-O-Methylinosine-CE-Phosphoramidite (stored at -20°C under inert gas)

-

Anhydrous Acetonitrile (synthesis grade)

-

Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI)

-

Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)

-

Oxidizer solution (Iodine/Water/Pyridine)

-

Deblocking solution (Trichloroacetic acid in Dichloromethane)

-

Automated DNA/RNA synthesizer

Methodology:

-

Preparation: Dissolve the 2'-O-Methyl-I phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M). Install the solution on a designated port of the synthesizer.

-

Synthesis Program: Program the synthesizer with the desired oligonucleotide sequence. For 2'-O-methyl monomers, a standard DNA synthesis cycle is generally sufficient, though a slightly extended coupling time of 3-6 minutes may be used to ensure maximum efficiency.[13]

-

Initiation: The synthesis begins with the first nucleoside attached to the solid support (e.g., CPG). The 5'-DMT protecting group is removed by the deblocking solution.

-

Coupling: The prepared 2'-O-Methyl-I phosphoramidite solution is mixed with the activator and delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the support-bound nucleoside.

-

Capping: The capping solution is passed through the column to acetylate any 5'-hydroxyl groups that failed to react during the coupling step, preventing the formation of deletion mutants.

-

Oxidation: The oxidizer solution is delivered to convert the newly formed phosphite triester linkage into a more stable phosphate triester.

-

Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent monomer in the sequence.

-

Final Cleavage and Deprotection:

-

Once the synthesis is complete, the column is removed from the synthesizer.

-

The support is treated with a deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine) at room temperature or elevated temperature. This single step cleaves the oligonucleotide from the solid support, removes the cyanoethyl protecting groups from the phosphate backbone, and removes the protecting groups from the nucleobases.

-

Crucially, the 2'-O-methyl group is stable to these basic deprotection conditions and requires no additional steps for its handling.[14] The deprotection procedure is identical to that used for standard oligodeoxynucleotides.[13][14]

-

-

Purification: The crude oligonucleotide solution is collected, dried, and then purified, typically by HPLC or PAGE, to isolate the full-length product from any truncated sequences.

Conclusion: A Versatile Tool for Advanced Applications

2'-O-Methylinosine-CE-Phosphoramidite is more than just a modified nucleoside; it is a strategic tool for designing sophisticated nucleic acid molecules. The combination of nuclease resistance, enhanced binding affinity from the 2'-OMe group, and the sequence flexibility afforded by inosine makes it indispensable. Its seamless integration into standard synthesis protocols further lowers the barrier to its adoption. For researchers in antisense technology, RNAi, aptamer development, and diagnostics, mastering the use of this reagent opens up new avenues for creating potent, stable, and highly specific oligonucleotides to probe and modulate biological systems.

References

- Geary, R. S., Crooke, S. T. (2019). Pharmacological properties of 2′-o-methoxyethyl-modified oligonucleotides. In Antisense Drug Technology (pp. 235-257). CRC Press.

- BenchChem. (n.d.). Application Notes and Protocols for the Incorporation of Inosine into Oligonucleotides via Phosphoramidite Chemistry. BenchChem.

- Bio-Synthesis. (2023, August 7). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics. Bio-Synthesis.

- Gene Link. (n.d.). Duplex Stability and Nuclease Resistance 2' O methyl RNA oligonucleotides. Gene Link.

- Gene Link. (n.d.).

- Integrated DNA Technologies. (n.d.). Modified Bases. IDT.

- Creative Biolabs. (n.d.). DNA/2'-O-Methyl RNA Chimera Modification Service.

- Creative Biolabs. (n.d.). Inosine Modification Service.

- Vargason, T., et al. (2021). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules.

- BenchChem. (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. BenchChem.

- Iwase, R., et al. (2001). 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research.

- Wagner, E., et al. (1991). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research.

- Glen Research. (n.d.). Deprotection - Volume 2 - RNA Deprotection. Glen Research.

- Glen Research. (n.d.). 2'-O-Me Phosphoramidites and Supports for RNA Synthesis. Glen Research.

- Glen Research. (n.d.). Use of 2'-OMe-PACE Monomers During Oligo Synthesis. Glen Report 30.14.

- D'Souza, K., et al. (2020).

- LINK Technologies. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig.

- Huaren Science. (n.d.). Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite. Huaren Science.

- Prhavc, M., et al. (2011). Synthesis of 2'-N-methylamino-2'-deoxyguanosine and 2'-N,N-dimethylamino-2'-deoxyguanosine and their incorporation into RNA by phosphoramidite chemistry. The Journal of Organic Chemistry.

- Candrian, U., et al. (1991). Use of inosine-containing oligonucleotide primers for enzymatic amplification of different alleles of the gene coding for heat-stable toxin type I of enterotoxigenic Escherichia coli. Applied and Environmental Microbiology.

- Aartsma-Rus, A., et al. (2021). Oligonucleotide comprising an inosine for treating dmd.

- Li, N.-S., & Piccirilli, J. A. (2003). Synthesis of the Phosphoramidite Derivative of 2'-Deoxy-2'-C-β-methylcytidine. The Journal of Organic Chemistry.

- Glen Research. (n.d.). 2'-OMe-A-CE Phosphoramidite. Glen Research.

- Pitsch, S., et al. (2002). Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites. Current Protocols in Nucleic Acid Chemistry.

- Areterna LLC. (n.d.). 2'-O-Me Phosphoramidites. Areterna LLC.

- Motorin, Y., et al. (2018).

- D'Souza, K., et al. (2020). 2'-O-methylation alters the RNA secondary structural ensemble.

- Gene Link. (n.d.). 2'-O methyl Inosine. Gene Link.

- Thermo Fisher Scientific. (n.d.). Phosphoramidites for oligonucleotide synthesis. Thermo Fisher Scientific.

Sources

- 1. genelink.com [genelink.com]

- 2. Gene Link - Duplex Stability and Nuclease Resistance 2' O methyl RNA oligonucleotides [genelink.com]

- 3. sg.idtdna.com [sg.idtdna.com]

- 4. DNA/2'-O-Methyl RNA Chimera Modification Service - Creative Biolabs [creative-biolabs.com]

- 5. academic.oup.com [academic.oup.com]

- 6. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inosine Modification Service - Creative Biolabs [creative-biolabs.com]

- 8. Inosine ribo [rI] Oligo Modifications from Gene Link [genelink.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Use of inosine-containing oligonucleotide primers for enzymatic amplification of different alleles of the gene coding for heat-stable toxin type I of enterotoxigenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20210254071A1 - Oligonucleotide comprising an inosine for treating dmd - Google Patents [patents.google.com]

- 13. glenresearch.com [glenresearch.com]

- 14. glenresearch.com [glenresearch.com]

The Pivotal Role of 2'-O-Methylation in RNA Stability and Function: A Technical Guide for Researchers and Drug Development Professionals

Abstract

2'-O-methylation (Nm), the addition of a methyl group to the 2' hydroxyl of the ribose moiety of a nucleotide, is a widespread and highly conserved post-transcriptional modification found across all domains of life.[1][2][3] Far from being a mere static decoration, this subtle alteration imparts profound effects on RNA structure, stability, and function, influencing a vast array of cellular processes from ribosome biogenesis and translation to innate immune responses.[2][3] Dysregulation of 2'-O-methylation has been increasingly implicated in a range of human diseases, including cancer, developmental disorders, and neurological conditions, highlighting its significance as a potential biomarker and therapeutic target.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core principles of 2'-O-methylation, its multifaceted biological roles, the methodologies to study it, and its burgeoning importance in the realm of RNA-based therapeutics.

The Fundamental Biochemistry and Mechanics of 2'-O-Methylation

The Chemical Nature of 2'-O-Methylation

2'-O-methylation is the covalent addition of a methyl group to the 2'-hydroxyl (-OH) group of the ribose sugar in a nucleotide.[1][2][3] This seemingly minor modification has significant stereochemical consequences, influencing the sugar pucker conformation and, consequently, the local RNA structure. The presence of the methyl group at the 2' position sterically hinders the C2'-endo conformation, favoring the C3'-endo pucker characteristic of A-form RNA helices. This conformational preference enhances the stability of RNA duplexes.[4]

The Enzymatic Machinery: 2'-O-Methyltransferases (MTases)

The transfer of the methyl group from the donor molecule, S-adenosylmethionine (SAM), to the RNA substrate is catalyzed by a class of enzymes known as 2'-O-methyltransferases (2'-O-MTases).[5] These enzymes can be broadly categorized into two major classes based on their mechanism of target recognition:

-

Standalone MTases: These enzymes possess intrinsic sequence and structural specificity for their RNA targets. A prominent example is the FtsJ family of methyltransferases.[1]

-

Guide RNA-dependent MTases: In eukaryotes and archaea, the majority of 2'-O-methylation events on ribosomal RNA (rRNA) and small nuclear RNA (snRNA) are directed by a sophisticated ribonucleoprotein (RNP) complex. This complex consists of a catalytic protein, Fibrillarin (FBL) , and a box C/D small nucleolar RNA (snoRNA) that acts as a guide.[5][6][7] The snoRNA contains an antisense element that base-pairs with the target RNA, positioning the Fibrillarin enzyme to methylate a specific nucleotide, typically five nucleotides upstream of the conserved D or D' box in the snoRNA.[5][8]

The Multifaceted Roles of 2'-O-Methylation in RNA Biology

The strategic placement of 2'-O-methyl groups on various RNA molecules profoundly influences their stability and function, impacting a wide range of cellular processes.

Enhancing RNA Stability

One of the most well-established roles of 2'-O-methylation is the enhancement of RNA stability.[4] The methyl group at the 2' position sterically hinders the 2'-hydroxyl group, which is the primary nucleophile in the spontaneous cleavage of the phosphodiester backbone. This increased resistance to hydrolysis protects RNA from degradation by cellular nucleases, thereby extending its half-life.[4][9]

Modulating RNA Structure and Interactions

By favoring the C3'-endo sugar pucker, 2'-O-methylation stabilizes A-form helical structures in RNA. This can influence the overall three-dimensional folding of complex RNA molecules like rRNA and snRNA, which is critical for their proper assembly into functional ribonucleoprotein complexes. Furthermore, the altered surface chemistry and conformation resulting from 2'-O-methylation can modulate interactions with RNA-binding proteins and other RNA molecules.

Fine-Tuning Translation

2'-O-methylation plays a crucial role in the intricate process of protein synthesis:

-

Ribosome Biogenesis and Function: The extensive 2'-O-methylation of rRNA is essential for the correct folding and assembly of ribosomal subunits.[10] Hypomethylation of rRNA can lead to defects in ribosome biogenesis and impaired translational fidelity.[10]

-

Translational Efficiency: Recent studies have revealed that 2'-O-methylation within the coding sequence of mRNA can impact translation elongation. The presence of a 2'-O-methylated nucleotide in a codon can sterically hinder the interaction between the mRNA and the decoding center of the ribosome, leading to a pause in translation.[11][12] Conversely, 2'-O-methylation at the 5' cap of mRNA (Cap 1 and Cap 2 structures) is important for efficient translation initiation.

Regulating Splicing

Small nuclear RNAs (snRNAs), key components of the spliceosome, are also heavily 2'-O-methylated. These modifications are critical for the proper assembly of the spliceosome and the catalytic activity of splicing.

A Key Player in Innate Immunity: Distinguishing Self from Non-Self

The innate immune system has evolved mechanisms to detect and respond to foreign RNA, such as that from invading viruses. One such mechanism involves the recognition of RNA cap structures. Host cell mRNAs are typically capped with a 7-methylguanosine (m7G) and have 2'-O-methylation on the first and sometimes second transcribed nucleotide (Cap 1 and Cap 2). In contrast, many viral RNAs initially lack this 2'-O-methylation.

The interferon-induced protein with tetratricopeptide repeats 1 (IFIT1) is a key sensor that specifically recognizes and binds to viral RNA lacking 2'-O-methylation at the 5' end.[13][14][15][16][17] This binding inhibits the translation of the viral RNA, thereby restricting viral replication.[13][16] To evade this host defense, many viruses have evolved their own 2'-O-methyltransferases to modify their RNA and mimic host mRNA.[4]

Methodologies for Studying 2'-O-Methylation

A variety of techniques have been developed to detect, map, and quantify 2'-O-methylation sites across the transcriptome. These methods can be broadly categorized into high-throughput sequencing-based approaches and site-specific validation methods.

High-Throughput Mapping of 2'-O-Methylation Sites

| Method | Principle | Advantages | Limitations |

| RiboMeth-seq | Based on the resistance of the phosphodiester bond adjacent to a 2'-O-methylated nucleotide to alkaline hydrolysis. Sequencing of the resulting fragments reveals gaps at methylated sites.[9][18][19][20][21][22] | Quantitative, does not require specific antibodies. | Can be prone to false positives due to RNA structure.[9] |

| Nm-seq | Utilizes periodate oxidation to selectively cleave the ribose of unmethylated nucleotides, followed by ligation and sequencing.[23][24][25][26] | High sensitivity and base-pair resolution. | Can be technically challenging and may introduce biases. |

| 2OMe-seq | Relies on the ability of reverse transcriptase to pause or stop at 2'-O-methylated nucleotides under low dNTP concentrations.[18] | Relatively straightforward protocol. | Can be less quantitative and prone to false positives. |

Site-Specific Validation and Quantification

High-throughput methods often require orthogonal validation. Several techniques are available for confirming and quantifying 2'-O-methylation at specific sites:

-

RNase H-based qPCR: This method utilizes a chimeric DNA-RNA probe to direct RNase H cleavage at a specific site. RNase H activity is inhibited by the presence of a 2'-O-methyl group, and the extent of methylation can be quantified by qPCR.[27]

-

Primer Extension at Low dNTPs: This classic method involves reverse transcription with a labeled primer and low concentrations of dNTPs. The premature termination of transcription at a 2'-O-methylated site is detected by gel electrophoresis.[28]

-

Mass Spectrometry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to identify and quantify 2'-O-methylated nucleotides in RNA fragments.

Experimental Protocol: Site-Specific Quantification using RNase H-based qPCR (Nm-VAQ)

This protocol provides a robust method for the validation and absolute quantification of 2'-O-methylation at a specific nucleotide.[27]

Step 1: Design of Chimeric Probe

-

Design a chimeric probe consisting of a central DNA sequence flanked by RNA sequences. The DNA portion should be complementary to the target RNA sequence, with the target nucleotide for cleavage positioned opposite the 5'-most DNA nucleotide of the probe.

Step 2: Annealing of Probe to Target RNA

-

Mix the target RNA with the chimeric probe in an appropriate buffer.

-

Heat the mixture to 95°C for 2 minutes to denature RNA secondary structures.

-

Slowly cool the mixture to 22°C to allow for specific annealing of the probe to the target RNA.

Step 3: RNase H Digestion

-

Add RNase H and its corresponding reaction buffer to the annealed RNA-probe mixture.

-

Incubate at the optimal temperature for RNase H activity (typically 37°C) for a defined period.

Step 4: Quantitative PCR (qPCR)

-

Perform reverse transcription of the RNase H-treated RNA using a gene-specific primer.

-

Use the resulting cDNA as a template for qPCR with primers flanking the cleavage site.

-

The amount of intact RNA (resistant to cleavage due to 2'-O-methylation) is quantified relative to a control sample without RNase H treatment. The methylation ratio can be calculated from the difference in Ct values.

2'-O-Methylation in Disease and as a Therapeutic Target

The critical roles of 2'-O-methylation in fundamental cellular processes mean that its dysregulation is increasingly linked to human diseases.

Cancer

Aberrant 2'-O-methylation patterns have been observed in various cancers.[1][2] For instance, overexpression of Fibrillarin has been linked to increased rRNA methylation and tumorigenesis in some cancers.[3] Changes in the 2'-O-methylation status of specific mRNAs and non-coding RNAs can also contribute to cancer progression by altering gene expression and cellular signaling pathways.

Neurological Disorders

Emerging evidence suggests a role for 2'-O-methylation in neurological function and disease.[2][29] Dysregulation of tRNA 2'-O-methylation has been implicated in certain neurological disorders.[2] Further research is needed to fully elucidate the contribution of aberrant RNA methylation to the pathogenesis of these complex diseases.

Therapeutic Applications of 2'-O-Methylation

The stabilizing properties of 2'-O-methylation make it a valuable tool in the development of RNA-based therapeutics:

-

Antisense Oligonucleotides (ASOs) and Small Interfering RNAs (siRNAs): Incorporating 2'-O-methylated nucleotides into ASOs and siRNAs enhances their stability against nuclease degradation, improves their binding affinity to target RNAs, and can reduce off-target effects and innate immune activation.[30][31]

-

mRNA Vaccines and Therapeutics: The inclusion of 2'-O-methylated nucleotides in synthetic mRNA can increase its stability and translational efficiency, while also dampening the innate immune response that can be triggered by unmodified in vitro transcribed RNA.

Conclusion and Future Perspectives

2'-O-methylation has emerged from being considered a simple RNA modification to a critical regulator of a vast landscape of cellular processes. Our understanding of the "2'-O-methylome" is rapidly expanding, driven by advancements in high-throughput sequencing technologies. Future research will likely focus on several key areas:

-

Unraveling the full functional consequences of individual 2'-O-methylation sites.

-

Investigating the dynamic regulation of 2'-O-methylation in response to cellular signals and environmental stresses.

-

Developing more precise and sensitive tools for detecting and quantifying 2'-O-methylation.

-

Harnessing our knowledge of 2'-O-methylation to design more effective and safer RNA-based therapeutics.

The continued exploration of this fascinating RNA modification holds immense promise for advancing our fundamental understanding of biology and for the development of novel therapeutic strategies for a wide range of diseases.

References

- Abou Assi, H., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(13), 7444–7456.

- Wu, Y., et al. (2022).

- Corey, D. R. (2007). Chemical modification: the key to clinical application of RNA interference?

- Dai, Q., et al. (2017). Nm-seq maps 2′-O-methylation sites in human mRNA with base precision.

- Dai, Q., et al. (2017). Nm-seq maps 2′-O-methylation sites in human mRNA with base precision.

- Amerigo Scientific. (n.d.). Unlocking the Mysteries of RNA 2′-O-Methylation: Classical Methods and Deep Sequencing-Based Approaches.

- CD Genomics. (n.d.).

- Jády, B. E., & Kiss, T. (2001). A small nucleolar guide RNA functions both in 2′-O-ribose methylation and pseudouridylation of the U5 spliceosomal RNA. The EMBO Journal, 20(3), 541–551.

- Wu, Y., et al. (2022).

- Dai, Q., et al. (2017). Nm-seq maps 2′-O-methylation sites in human mRNA with base precision.

- Large-scale Biological Network Analysis and Visualiz

- Tycowski, K. T., et al. (1998). A small nucleolar RNA requirement for site-specific ribose methylation of rRNA in Xenopus. Proceedings of the National Academy of Sciences, 95(13), 7478–7483.

- Diamond, M. S. (2014). IFIT1: A dual sensor and effector molecule that detects non-2′-O methylated viral RNA and inhibits its translation. Cytokine & Growth Factor Reviews, 25(5), 543–550.

- Aschenbrenner, J., & Marx, A. (2016). Direct and site-specific quantification of RNA 2′-O-methylation by PCR with an engineered DNA polymerase. Nucleic Acids Research, 44(10), e91.

- Marchand, V., et al. (2017). Next‐Generation Sequencing‐Based RiboMethSeq Protocol for Analysis of tRNA 2′‐O‐Methylation. Methods in Molecular Biology, 1562, 195–209.

- Wu, K., et al. (2025). The detection, function, and therapeutic potential of RNA 2'-O-methylation.

- Penedo, J. C., & Godinho, J. (2022). From Antisense RNA to RNA Modification: Therapeutic Potential of RNA-Based Technologies. International Journal of Molecular Sciences, 23(19), 11883.

- Yu, Y.-T. (2012). Detection and quantification of RNA 2′-O-methylation and pseudouridylation. Methods in Molecular Biology, 899, 145–155.

- Marchand, V., et al. (2016). Illumina-based RiboMethSeq approach for mapping of 2′-O-Me residues in RNA. Nucleic Acids Research, 44(16), e135.

- Marchand, V., et al. (2019). Mapping and Quantification of tRNA 2'-O-Methylation by RiboMethSeq. Methods in Molecular Biology, 1870, 27–42.

- Abbas, Y. M., et al. (2017). Structure of human IFIT1 with capped RNA reveals adaptable mRNA binding and mechanisms for sensing N1 and N2 ribose 2'-O methylations. Proceedings of the National Academy of Sciences, 114(11), E2106–E2115.

- Marchand, V., et al. (2018). Quantification of 2′-O-Me Residues in RNA Using Next-Generation Sequencing (Illumina RiboMethSeq Protocol). Methods in Molecular Biology, 1649, 123–140.

- Yu, Y.-T. (2012). Detection and quantification of RNA 2′-O-methylation and pseudouridylation. Methods in Molecular Biology, 899, 145–155.

- Wu, K., et al. (2025). The detection, function, and therapeutic potential of RNA 2'-O-methylation.

- Abbas, Y. M., et al. (2017). Structure of human IFIT1 with capped RNA reveals adaptable mRNA binding and mechanisms for sensing N1 and N2 ribose 2′-O methylations. Proceedings of the National Academy of Sciences, 114(11), E2106–E2115.

- Diamond, M. S. (2014). IFIT1: A dual sensor and effector molecule that detects non-2'-O methylated viral RNA and inhibits its translation. Cytokine & Growth Factor Reviews, 25(5), 543–550.

- Marchand, V., et al. (2016). General overview of the RiboMethSeq protocol. RNA containing 2′-O-Me...

- Elliott, D., et al. (2019). 2′-O-methylation on Pxdn mRNA requires fibrillarin.

- Piekarska-Uzarek, K., et al. (2011). Two RNA-binding sites in plant fibrillarin provide interactions with various RNA substrates. Nucleic Acids Research, 39(13), 5764–5776.

- Elliott, D., et al. (2019).

- Kumar, P., et al. (2014). Recognition of 'pre-cap' and cap-0 structures by IFIT1 and IFIT5.

- Wu, K., et al. (2025). The detection, function, and therapeutic potential of RNA 2'-O-methylation.

- Graphviz. (2017). A Quick Introduction to Graphviz.

- Graphviz. (2024). DOT Language.

- Sketchviz. (n.d.). Graphviz Examples and Tutorial.

- Dev Inside. (2021). Graphviz tutorial. YouTube.

- CD Genomics. (n.d.).

- Lardenoije, R., et al. (2015). DNA Modifications and Neurological Disorders.

- Choi, J., et al. (2018). 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation. Nature Structural & Molecular Biology, 25(3), 208–216.

- Ghadirivasfi, M., et al. (2019). The role of DNA methylation in progression of neurological disorders and neurodegenerative diseases as well as the prospect of using DNA methylation inhibitors as therapeutic agents for such disorders. International Journal of Molecular Sciences, 20(22), 5576.

- Angelova, M., et al. (2025).

- Angelova, M., et al. (2025).

- Erales, J., & Marchand, V. (2018). 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? International Journal of Molecular Sciences, 19(10), 3054.

- Choi, J., et al. (2018). 2'-O-methylation in mRNA disrupts tRNA decoding during translation elongation. Nature Structural & Molecular Biology, 25(3), 208–216.

- Magill, S. T., et al. (2022). Epigenetic dysregulation in meningiomas. Neuro-Oncology Advances, 4(1), vdac083.

Sources

- 1. The detection, function, and therapeutic potential of RNA 2'-O-methylation. | Broad Institute [broadinstitute.org]

- 2. The detection, function, and therapeutic potential of RNA 2'-O-methylation [the-innovation.org]

- 3. The detection, function, and therapeutic potential of RNA 2’-O-methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]

- 5. sites.duke.edu [sites.duke.edu]

- 6. A small nucleolar guide RNA functions both in 2′-O-ribose methylation and pseudouridylation of the U5 spliceosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two RNA-binding sites in plant fibrillarin provide interactions with various RNA substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2'-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. IFIT1: A dual sensor and effector molecule that detects non-2′-O methylated viral RNA and inhibits its translation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure of human IFIT1 with capped RNA reveals adaptable mRNA binding and mechanisms for sensing N1 and N2 ribose 2'-O methylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. profiles.wustl.edu [profiles.wustl.edu]

- 17. researchgate.net [researchgate.net]

- 18. Unlocking the Mysteries of RNA 2′-O-Methylation: Classical Methods and Deep Sequencing-Based Approaches - Amerigo Scientific [amerigoscientific.com]

- 19. Illumina-based RiboMethSeq approach for mapping of 2'-O-Me residues in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mapping and Quantification of tRNA 2'-O-Methylation by RiboMethSeq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantification of 2′-O-Me Residues in RNA Using Next-Generation Sequencing (Illumina RiboMethSeq Protocol) | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. Nm-seq maps 2′-O-methylation sites in human mRNA with base precision - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Nm-seq maps 2′-O-methylation sites in human mRNA with base precision | Springer Nature Experiments [experiments.springernature.com]

- 25. 2'-O-RNA Methylation Sequencing Service - CD Genomics [cd-genomics.com]

- 26. researchgate.net [researchgate.net]

- 27. Site-specific validation and quantification of RNA 2′-O-methylation by qPCR with RNase H | bioRxiv [biorxiv.org]

- 28. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The role of DNA methylation in progression of neurological disorders and neurodegenerative diseases as well as the prospect of using DNA methylation inhibitors as therapeutic agents for such disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Chemical modification: the key to clinical application of RNA interference? - PMC [pmc.ncbi.nlm.nih.gov]

- 31. From Antisense RNA to RNA Modification: Therapeutic Potential of RNA-Based Technologies - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the benefits of 2'-O-Methyl RNA modifications

An In-depth Technical Guide to the Core Benefits of 2'-O-Methyl RNA Modifications

Authored by: Gemini, Senior Application Scientist

Foreword: Beyond the Canonical: Engineering RNA for Therapeutic Precision

For decades, the central dogma has placed RNA as a transient messenger, a fleeting intermediary between the genetic blueprint of DNA and the functional machinery of proteins. This perspective, while foundational, overlooks the vast and intricate world of RNA modifications—the epitranscriptome—that dictates the ultimate fate and function of every transcript. Among the more than 170 known modifications, 2'-O-methylation (Nm) stands out for its elegant simplicity and profound impact.

This guide moves beyond a superficial listing of benefits. As scientists and drug developers, we operate in a world of cause and effect. Why does adding a simple methyl group to the 2'-hydroxyl of a ribose sugar dramatically increase an oligonucleotide's therapeutic potential? How can we rationally design and validate these modified molecules? This document is structured to answer these questions, providing not just the "what" but the critical "how" and "why." We will dissect the core physicochemical and biological advantages conferred by 2'-O-methylation, grounding our discussion in mechanistic principles and providing actionable, field-proven experimental protocols. The goal is to equip you, the researcher, with the foundational knowledge and practical tools to harness the power of 2'-O-Methyl RNA in your work.

Section 1: The Physicochemical Foundation of 2'-O-Methylation

2'-O-methylation is a post-transcriptional modification where a methyl group (-CH3) is added to the 2' hydroxyl (-OH) group of the ribose moiety of a nucleotide.[1] This seemingly minor alteration can be installed on any of the four ribonucleosides (Am, Um, Cm, Gm) and is found in virtually all classes of RNA, from tRNA and rRNA to the 5' cap of eukaryotic mRNA.[2][3] The profound functional consequences of this modification all stem from the fundamental changes it imposes on the sugar's structure and chemical properties.

The 2'-hydroxyl group is the chemical feature that most distinguishes RNA from DNA, rendering it susceptible to hydrolysis and enzymatic degradation. By replacing the reactive hydroxyl proton with a chemically inert methyl group, 2'-O-methylation fundamentally alters the RNA backbone.[4]

Caption: Chemical distinction between standard and 2'-O-methylated ribonucleotides.

Imparting Structural Rigidity and Pre-organization

The 2'-O-methyl group sterically favors a C3'-endo sugar pucker conformation, which is the characteristic geometry found in A-form RNA helices.[4][5] In an unmodified, single-stranded RNA, the ribose can dynamically switch between C2'-endo and C3'-endo states. By "locking" the sugar into the C3'-endo pucker, 2'-O-methylation pre-organizes the backbone for duplex formation. This reduces the entropic penalty of hybridization, leading to a more stable and predictable interaction with a target strand.[5]

Creating a Steric Shield

The methyl group is significantly bulkier than a hydrogen atom. This added bulk at the 2' position creates a steric shield that physically obstructs the approach of nuclease enzymes and protects the adjacent phosphodiester bond from cleavage.[4][6] This is the primary mechanism behind the modification's most valued attribute: enhanced stability.

Section 2: Core Benefit I: Dramatically Enhanced Nuclease Resistance

Unmodified RNA is notoriously fragile, rapidly degraded by a host of endo- and exonucleases present in biological fluids like serum and within the cell. For any RNA-based therapeutic, achieving a sufficient pharmacokinetic profile is impossible without chemical modifications that confer stability. 2'-O-methylation is a cornerstone of this effort.

Causality: Nuclease-mediated degradation often involves the 2'-hydroxyl group acting as a nucleophile to attack the adjacent phosphorus atom, leading to cleavage of the phosphodiester backbone. The 2'-O-methyl group protects against this in two ways:

-

Inhibits Nucleophilic Attack: It replaces the reactive 2'-OH, making the RNA backbone less susceptible to alkaline hydrolysis and enzymatic cleavage.[4][6]

-

Steric Hindrance: It physically blocks the active sites of nucleases, preventing them from binding and cleaving the RNA strand.[7][]

The result is a dramatic increase in the oligonucleotide's half-life in biological media, a critical prerequisite for therapeutic efficacy.

Caption: Mechanism of enhanced nuclease resistance via 2'-O-methylation.

Experimental Protocol: Nuclease Stability Assay

This protocol provides a robust method for quantifying the increase in stability conferred by 2'-O-methylation.

-

Preparation: Synthesize or procure both an unmodified RNA oligonucleotide and its 2'-O-methylated counterpart of the same sequence. Also prepare a 10% solution of fetal bovine serum (FBS) in a suitable buffer (e.g., PBS).

-

Incubation: Aliquot equal amounts (e.g., 1 µg) of each oligonucleotide into separate tubes. Add the 10% FBS solution to each tube to initiate the degradation reaction.

-

Time Course: Incubate the reactions at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot from each reaction and immediately quench the enzymatic activity by adding a stop solution (e.g., formamide loading dye with EDTA) and flash-freezing or placing on dry ice.

-

Analysis: Once all time points are collected, analyze the samples using denaturing polyacrylamide gel electrophoresis (PAGE). Run an untreated control sample alongside the time-course samples.

-

Visualization & Quantification: Stain the gel with a nucleic acid stain (e.g., SYBR Gold). The intact oligonucleotide will appear as a distinct band. Quantify the band intensity for each time point relative to the 0-hour time point using densitometry software.

-

Data Interpretation: Plot the percentage of intact oligonucleotide versus time to determine the half-life (t½) for each molecule.

Expected Quantitative Data

| Oligonucleotide Type | Half-Life in 10% Serum (t½) |

| Unmodified RNA | < 1 hour |

| 2'-O-Methyl RNA | > 24 hours |

Section 3: Core Benefit II: Mitigation of the Innate Immune Response

The introduction of exogenous RNA into a cell can trigger a potent innate immune response, designed to combat viral infections.[9] This response is mediated by pattern recognition receptors (PRRs) such as the endosomal Toll-like receptors (TLR7 and TLR8) and the cytosolic sensor RIG-I.[2][10] These receptors recognize specific features of viral RNA as "non-self," initiating a signaling cascade that results in the production of type I interferons and pro-inflammatory cytokines. This immune activation is a major hurdle for RNA therapeutics, leading to toxicity and reduced efficacy.

Causality: Eukaryotic mRNA possesses a "Cap 1" structure, where the first nucleotide adjacent to the 5' cap is 2'-O-methylated.[2] This modification serves as a molecular signature for "self," preventing activation of immune sensors like RIG-I and IFIT1, which show decreased binding affinity for Cap 1-modified RNA.[2] By incorporating 2'-O-methylated nucleotides into synthetic RNA, we can mimic this self-signature, effectively cloaking the therapeutic molecule from the immune system.[11][12] This leads to a significant reduction in the production of inflammatory cytokines.[13]

Caption: How 2'-O-methylation mitigates innate immune activation.

Experimental Protocol: In Vitro Immunogenicity Assay

This protocol uses human peripheral blood mononuclear cells (PBMCs) to assess the immunostimulatory potential of modified RNA. A whole-blood variation of this assay is also a viable and simpler alternative.[14]

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood from healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture: Plate the isolated PBMCs in a 96-well plate at a density of approximately 1 x 10^6 cells/mL in a suitable culture medium.

-

Transfection: Prepare transfection complexes of your unmodified and 2'-O-methylated RNA oligonucleotides using a lipid-based transfection reagent (e.g., Lipofectamine). Add the complexes to the cells. Include a positive control (e.g., a known TLR7/8 agonist like R848) and a negative control (transfection reagent only).

-

Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Analysis: Measure the concentration of key inflammatory cytokines (e.g., TNF-α, IFN-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.

-

Data Interpretation: Compare the cytokine levels induced by the 2'-O-methylated RNA to those induced by the unmodified RNA and the controls.

Expected Quantitative Data

| RNA Stimulant | TNF-α Production (pg/mL) | IFN-α Production (pg/mL) |

| Negative Control | < 50 | < 20 |

| Unmodified RNA | > 1000 | > 500 |

| 2'-O-Methyl RNA | < 100 | < 50 |

| Positive Control (R848) | > 2000 | > 1000 |

Section 4: Core Benefit III: Enhanced Binding Affinity and Specificity

For antisense oligonucleotides and siRNAs, the therapeutic effect is predicated on tight and specific binding to a complementary target mRNA sequence. The stability of the resulting RNA:RNA duplex is a key determinant of efficacy.

Causality: As discussed in Section 1.1, the 2'-O-methyl group biases the ribose sugar towards the C3'-endo conformation.[5] This pre-organization of the oligonucleotide backbone for an A-form helix means less conformational change is required upon binding to its target. This favorable energetic state results in a more stable duplex, which is reflected in a higher melting temperature (Tm).[4][5] An increase in Tm of approximately 0.2 kcal/mol per modification is generally observed.[2] This enhanced binding affinity can lead to higher potency and may also improve specificity by reducing off-target binding, which is often mediated by weaker, less stable interactions.

Experimental Protocol: Thermal Denaturation (Tm) Assay

This is a standard biophysical method to determine the stability of a nucleic acid duplex.

-

Sample Preparation: Anneal the therapeutic oligonucleotide (unmodified or 2'-O-methylated) with its complementary RNA target strand in a buffered solution (e.g., saline-sodium citrate buffer).

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller (peltier).

-

Measurement: Monitor the absorbance of the sample at 260 nm while slowly increasing the temperature at a controlled rate (e.g., 1°C/minute) from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C).

-

Data Analysis: As the temperature increases, the duplex will "melt" into single strands, causing an increase in absorbance (the hyperchromic effect). Plot absorbance versus temperature to generate a melting curve. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, corresponding to the midpoint of the transition in the melting curve. This is typically calculated from the first derivative of the curve.

-

Interpretation: Compare the Tm values. A higher Tm indicates a more stable duplex and stronger binding affinity.

Expected Quantitative Data

| Duplex | Melting Temperature (Tm) |

| Unmodified ASO : Target RNA | 65.0 °C |

| 2'-O-Methyl ASO : Target RNA | 75.0 °C |

| (Note: Actual Tm values are sequence-dependent. The key metric is the ΔTm.) |

Section 5: Applications in Drug Development and Research

The combination of nuclease resistance, immune evasion, and high binding affinity makes 2'-O-methylation an indispensable tool in the development of RNA-based therapeutics.

-

Antisense Oligonucleotides (ASOs): 2'-O-methyl modifications are frequently used in the "wings" of gapmer ASOs.[15][16] These modified flanks protect the central DNA "gap" from degradation and increase binding affinity, while the unmodified DNA region is still capable of recruiting RNase H to cleave the target mRNA.[15]

-

Small Interfering RNAs (siRNAs): To avoid off-target effects and immune activation, siRNAs are often fully modified with 2'-O-methyl groups.[12] This enhances their stability and prevents the sense strand from being misidentified by the RISC complex, improving the specificity of the RNAi pathway.

-

mRNA Vaccines and Therapeutics: As demonstrated during the COVID-19 pandemic, modifying mRNA with modified nucleosides is critical. 2'-O-methylation, particularly in the Cap 1 structure, is essential for reducing the innate immunogenicity of in vitro transcribed mRNA, allowing for higher doses and more efficient protein translation without causing adverse inflammatory reactions.[2][11]

-

Aptamers and Ribozymes: The enhanced stability provided by 2'-O-methylation is used to create aptamers and catalytic ribozymes that can function for extended periods in biological environments.[7][17]

Conclusion

2'-O-methylation is far more than a simple chemical adornment on an RNA molecule. It is a strategic modification that transforms a fragile, immunogenic molecule into a stable, stealthy, and highly specific therapeutic agent. By understanding the causal mechanisms—steric hindrance, structural pre-organization, and mimicry of "self" RNA—researchers can rationally design oligonucleotides with vastly improved drug-like properties. The experimental frameworks provided herein offer a self-validating system to confirm these benefits in your specific sequences of interest. As the field of RNA therapeutics continues to expand, a deep, mechanistic understanding of modifications like 2'-O-methylation will remain paramount to engineering the next generation of precision genetic medicines.

References

- Zhou, K. I., Pecot, C. V., & Holley, C. L. (2024). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes & Development.

-

Lécrivain, A. L., & Motorin, Y. (2019). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. Genes. Available at: [Link]

-

Li, X., et al. (2024). 2′-O-Methylation at internal sites on mRNA promotes mRNA stability. Nature Communications. Available at: [Link]

-

Jöckel, S., et al. (2015). 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells. Journal of Innate Immunity. Available at: [Link]

-

Freund, I., et al. (2019). 2′-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms. RNA. Available at: [Link]

-

Abou Assi, H., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research. Available at: [Link]

-

Jöckel, S., et al. (2015). 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells. Karger Publishers. Available at: [Link]

-

Zhou, K. I., Pecot, C. V., & Holley, C. L. (2024). 2′-O-Methylation (Nm) in RNA: Progress, Challenges, and Future Directions. ResearchGate. Available at: [Link]

-

Amerigo Scientific. (n.d.). 2' & 3' -O-Methyl RNA Synthesis. Amerigo Scientific. Available at: [Link]

-

Glen Research. (n.d.). RNA Synthesis - 2'-O-Methyl Analogues. Glen Research. Available at: [Link]

-

Hyde, J. L., & Diamond, M. S. (2015). Innate immune restriction and antagonism of viral RNA lacking 2′-O methylation. Virology. Available at: [Link]

-

Eigenbrod, T., & Dalpke, A. H. (2019). RNA Modifications Modulate Activation of Innate Toll-Like Receptors. MDPI. Available at: [Link]

-

Li, X., et al. (2024). 2′-O-methylation at internal sites on mRNA promotes mRNA stability. bioRxiv. Available at: [Link]

-

Jöckel, S., et al. (2015). A Single Naturally Occurring 2'-O-Methylation Converts a TLR7- and TLR8-Activating RNA into a TLR8-Specific Ligand. PLOS ONE. Available at: [Link]

-

Motorin, Y., & Marchand, V. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. International Journal of Molecular Sciences. Available at: [Link]

-

ResearchGate. (n.d.). Regulation of host immune system responses by 2′-O-methyl (2′OMe) modification of SARS-CoV-2 RNA. ResearchGate. Available at: [Link]

-

Majumdar, A., et al. (2004). 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research. Available at: [Link]

-

Erales, J., & Marchand, V. (2018). 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation?. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). 2'-O-methylation. Wikipedia. Available at: [Link]

-

Creative Biolabs. (n.d.). DNA/2'-O-Methyl RNA Chimera Modification Service. Creative Biolabs. Available at: [Link]

-